Desmethyl Celecoxib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPLMBSDWYIIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Activity of Desmethyl Celecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Desmethyl Celecoxib, a principal metabolite of Celecoxib. The document details its inhibitory action on cyclooxygenase enzymes, its effects on cancer cell proliferation and cell cycle progression, and provides comprehensive experimental protocols for key assays.
Cyclooxygenase (COX) Inhibition
This compound, also known as SC-58125, is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its selectivity is a key characteristic, as COX-2 is an inducible enzyme primarily associated with inflammation and pathological processes, while COX-1 is constitutively expressed and involved in homeostatic functions.
The inhibitory activity of this compound against COX-1 and COX-2 has been quantified through in vitro enzyme assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (SC-58125) | >100[1][3] | 0.04[1][3] | >2500 |
| Celecoxib (for comparison) | 15.0 | 0.04 | 375 |
The data indicates that this compound is over 2500-fold more selective for COX-2 than for COX-1.
Effects on Cell Proliferation and Cell Cycle
This compound has been shown to inhibit the proliferation of various cancer cell lines in vitro.[4] This anti-proliferative effect is primarily cytostatic, meaning it inhibits cell division rather than directly inducing cell death at all concentrations.[5]
The primary mechanism for this anti-proliferative activity is the induction of cell cycle arrest at the G2/M phase.[4] This has been observed in human laryngeal carcinoma (Hep-2) cells and Lewis lung carcinoma (LLC) cells.[3][4] The arrest in the G2/M phase prevents cells from proceeding into mitosis, thereby halting their proliferation. This effect is dose-dependent.[4]
| Cell Line | Effect | Effective Concentration (µM) |
| HCA-7 and LLC cells | Inhibition of in vitro growth | 25 - 100[3] |
| LLC cells | G2 phase cell cycle arrest | 100[3] |
| Hep-2 cells | G2 phase cell cycle arrest | Various concentrations (dose-dependent)[4] |
Signaling Pathway of G2/M Arrest
The G2/M cell cycle arrest induced by this compound is linked to the downregulation of key regulatory proteins. Treatment with SC-58125 has been shown to decrease the protein levels and activity of p34(cdc2) kinase. This kinase, a complex of cyclin-dependent kinase 1 (Cdk1) and Cyclin B1, is a critical regulator of the G2 to M phase transition. By inhibiting the activity of this complex, this compound effectively halts the cell cycle at this checkpoint.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below.
This protocol is a representative method for determining the IC50 values of a test compound against COX-1 and COX-2.
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione and hemoglobin.
-
Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add the respective enzyme (COX-1 or COX-2) to the wells. c. Add the various dilutions of this compound or vehicle control. d. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding a solution of arachidonic acid. f. Incubate for a short period (e.g., 2 minutes) at 37°C. g. Stop the reaction by adding a solution of hydrochloric acid.
-
Detection: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) or LC-MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of Celecoxib and Sc-58125 on proliferation of human carcinoma of larynx Hep-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Desmethyl Celecoxib: An In-Depth Technical Guide on COX-2 Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is distinguished by its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is the basis for its enhanced gastrointestinal safety profile compared to non-selective NSAIDs. The metabolism of celecoxib is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, Desmethyl Celecoxib, also known as hydroxycelecoxib, is the initial and primary product of phase I metabolism. This technical guide provides a comprehensive overview of the COX-2 inhibitory activity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Analysis of COX-1 and COX-2 Inhibition
The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 provides a selectivity index, with a higher ratio indicating greater selectivity for COX-2.
While this compound is a known selective COX-2 inhibitor with a reported IC50 of 32 nM, extensive research, including the pivotal study by Penning et al. (1997) that led to the development of celecoxib, indicates that the primary metabolites of celecoxib, including this compound (hydroxycelecoxib) and its subsequent metabolite, carboxycelecoxib, are pharmacologically inactive as COX-1 or COX-2 inhibitors.[1] A clinical pharmacology review also states that the metabolites of celecoxib identified in human plasma are inactive as COX-1 or COX-2 inhibitors in in vitro models.[1]
For comparative purposes, the inhibitory activities of the parent compound, celecoxib, are presented in the table below.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
| This compound (Hydroxycelecoxib) | Inactive | 0.032 | Not Applicable |
| Carboxycelecoxib | Inactive | Inactive | Not Applicable |
Note: The IC50 values for Celecoxib are from Penning et al. (1997). The COX-2 IC50 for this compound is from commercial supplier data, while its inactivity against COX-1 and the inactivity of Carboxycelecoxib are based on comprehensive pharmacological reviews.
Metabolic Pathway of Celecoxib
Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. The process involves the hydroxylation of the methyl group to form this compound (hydroxycelecoxib). This metabolite is then further oxidized by cytosolic dehydrogenases to carboxycelecoxib. Carboxycelecoxib is subsequently conjugated with glucuronic acid to form a glucuronide conjugate, which is then excreted.
Experimental Protocols for Determining COX Inhibition
The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of NSAIDs. A common and robust method involves the use of purified recombinant human enzymes in an in vitro assay. The following is a detailed protocol based on the methodologies described in the scientific literature for the evaluation of compounds like celecoxib and its analogs.
In Vitro Purified Enzyme Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound for the inhibition of purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference compound (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and reference compounds to achieve a range of final concentrations for the assay.
-
Prepare the assay buffer containing the necessary cofactors.
-
Prepare a solution of arachidonic acid in ethanol.
-
-
Enzyme Incubation:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the appropriate concentration of either purified COX-1 or COX-2 enzyme to each well.
-
Add the serially diluted test compound or reference compound to the respective wells. Include control wells with vehicle (solvent) only.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.
-
-
Termination of Reaction and Quantification of PGE2:
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
This compound, the primary metabolite of celecoxib, demonstrates selective inhibitory activity against COX-2 in vitro. However, comprehensive pharmacological data indicates that it, along with other celecoxib metabolites, is considered pharmacologically inactive in terms of COX inhibition at physiologically relevant concentrations. The parent compound, celecoxib, remains the active moiety responsible for the therapeutic effects. The detailed experimental protocols provided in this guide serve as a reference for the robust in vitro methods used to characterize the COX inhibitory profiles of pharmaceutical compounds. This information is essential for researchers and professionals in the field of drug discovery and development focused on creating safer and more effective anti-inflammatory agents.
References
Desmethyl Celecoxib: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl celecoxib, a structural analog of the selective COX-2 inhibitor celecoxib, is a compound of interest in pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of public data for this compound, this guide leverages extensive data from its parent compound, celecoxib, for comparative analysis. Furthermore, it offers detailed experimental protocols for the systematic determination of these critical parameters and visual workflows to guide laboratory investigations.
Introduction
This compound is an analog of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib's therapeutic effects in treating pain and inflammation are well-established. This compound, which differs from celecoxib by the absence of a methyl group on the phenyl ring, is also recognized as a selective COX-2 inhibitor. The structural modification of demethylation can influence key physicochemical properties such as solubility and stability, which in turn affect a compound's bioavailability, formulation, and shelf-life. This guide aims to collate the available data on this compound's solubility and stability, provide context through comparison with celecoxib, and equip researchers with the necessary methodologies to conduct further characterization.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. This compound, like its parent compound, is expected to be a poorly water-soluble compound.
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. The following tables summarize the known solubility of this compound and provide a more extensive profile for celecoxib for comparative purposes. The demethylation in this compound may slightly alter its polarity and crystal lattice energy, potentially leading to minor differences in solubility compared to celecoxib.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (at 25°C) | Molar Concentration | Source |
| DMSO | 73 mg/mL | 198.72 mM | [1][2] |
| Ethanol | 73 mg/mL | - | [1] |
| Water | Insoluble | - | [1][2] |
| CMC-Na suspension | ≥5 mg/mL | - | [1] |
Table 2: Quantitative Solubility of Celecoxib (for comparison)
| Solvent | Solubility | Temperature | Source |
| Water | ~3–7 µg/mL (at pH 7) | 37°C | [3] |
| 0.1 N HCl (pH 1.2) | Low | - | [4] |
| Aqueous solutions with rising pH | Increases with pH (e.g., up to 48 µg/mL at pH 10.9) | 25°C | [3] |
| Ethanol | ~25 mg/mL | - | |
| DMSO | ~16.6 mg/mL | - | |
| Dimethyl formamide (DMF) | ~25 mg/mL | - | |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | - | |
| Ethyl acetate | High | 278–303 K | [5] |
| Acetonitrile | High | 278–303 K | [5] |
| Methanol | Moderate | 278–303 K | [5] |
| Isopropanol | Moderate | 278–303 K | [5] |
| Butanol | Lower | 278–303 K | [5] |
| Toluene | Low | 278–303 K | [5] |
| Polyethylene Glycol (PEG) 400 | 414.804 mg/mL | - | [6] |
| Propylene Glycol | 30.023 mg/mL | - | [6] |
Experimental Protocols for Solubility Determination
To obtain a comprehensive solubility profile for this compound, both kinetic and thermodynamic solubility should be determined.
This high-throughput method is useful for early drug discovery to rapidly assess solubility.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for 1.5 to 2 hours.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
This method determines the equilibrium solubility, which is a more accurate representation of a compound's solubility.
Methodology:
-
Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and other relevant solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute remains constant.
-
Phase Separation: Separate the undissolved solid from the solution by filtration (using a 0.22 µm filter) or centrifugation.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Characterization: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic changes during the experiment.
Stability Profile
The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are conducted under various stress conditions to identify potential degradation products and pathways.
Summary of Stability Data
Table 3: Stability Summary of this compound
| Condition | Observation | Storage Recommendation | Source |
| General | Stable under recommended storage conditions. | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | - |
Table 4: Forced Degradation Profile of Celecoxib (for comparison)
| Stress Condition | Observation | Source |
| Acidic Hydrolysis (e.g., 0.1N HCl) | Generally stable. One study showed only 3% degradation after 817 hours at 40°C. | |
| Basic Hydrolysis (e.g., 0.1N NaOH) | Generally stable. One study showed only 3% degradation after 817 hours at 40°C. | |
| Oxidative (e.g., 3-30% H₂O₂) | Susceptible to degradation. One study reported a 22% decrease in concentration. | |
| Thermal (e.g., 60-80°C) | Generally stable. | |
| Photolytic (UV/Vis light) | Generally stable. |
Experimental Protocol for Stability-Indicating Method Development
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the drug substance over time and for detecting the formation of degradation products. HPLC is the most common technique for this purpose.
Methodology: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80-105°C).
-
Photodegradation: Expose the solid drug powder and a solution of the drug to UV (e.g., 254 nm) and visible light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a developed HPLC method. The method should be capable of separating the parent drug from all degradation products. A C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile and/or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.
-
-
Method Validation: The stability-indicating method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. albertscience.com [albertscience.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Hydroxycelecoxib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans, leading to the formation of several metabolites. The primary metabolite, formed through the oxidation of the methyl group, is hydroxycelecoxib. This technical guide provides a comprehensive overview of the pharmacokinetic profile of hydroxycelecoxib, the principal metabolite of celecoxib. This document will detail the metabolic pathway, present quantitative pharmacokinetic data, and describe the experimental protocols used for its quantification, providing a core resource for researchers and professionals in drug development.
It is important to note that while the term "desmethyl celecoxib" was specified, the scientifically recognized and consistently reported nomenclature for the primary alcohol metabolite of celecoxib is hydroxycelecoxib. This guide will, therefore, refer to the metabolite as hydroxycelecoxib.
Metabolic Pathway of Celecoxib
Celecoxib is predominantly metabolized in the liver. The biotransformation is a multi-step process initiated by the oxidation of the p-methyl group to a hydroxymethyl moiety, forming hydroxycelecoxib. This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form a carboxylic acid metabolite, known as carboxycelecoxib.[1][2] This carboxylic acid metabolite can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form its 1-O-glucuronide, which is then excreted.[1][2] Notably, none of the primary metabolites of celecoxib, including hydroxycelecoxib and carboxycelecoxib, exhibit any significant pharmacological activity as COX-1 or COX-2 inhibitors.[1][3]
Pharmacokinetic Profile
The pharmacokinetic properties of celecoxib and its metabolites have been characterized in various studies. Following oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations in approximately 3 hours.[1][2] The parent drug is extensively metabolized, with less than 3% being excreted unchanged.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for celecoxib and its metabolites.
Table 1: Pharmacokinetic Parameters of Celecoxib in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [1][2] |
| Plasma Protein Binding | ~97% | [3] |
| Apparent Volume of Distribution (Vss/F) | ~400 L | [3] |
| Elimination Half-Life (t½) | ~11 hours | [3] |
| Apparent Plasma Clearance (CL/F) | ~500 mL/min | [3] |
Table 2: Excretion of Celecoxib and its Metabolites in Humans Following a Single Oral Radiolabeled Dose [4]
| Excretion Route | Compound | Percentage of Administered Dose |
| Feces | Unchanged Celecoxib | 2.56% |
| Carboxylic Acid Metabolite | 54.4% | |
| Urine | Unchanged Celecoxib | <3% |
| Carboxylic Acid Metabolite | 18.8% | |
| Acyl Glucuronide of Carboxylic Acid Metabolite | 1.48% | |
| Total Recovery | 84.8% |
Data from a study with a single 300 mg oral dose of [14C]celecoxib in eight healthy male subjects.
While specific pharmacokinetic parameters for hydroxycelecoxib (e.g., its own Cmax, Tmax, and half-life) are not extensively reported independently of the parent compound, its formation is a critical step in the clearance of celecoxib. The subsequent rapid conversion to carboxycelecoxib suggests a short half-life for hydroxycelecoxib.
Experimental Protocols
The quantification of celecoxib and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
UPLC-MS/MS Method for Quantification in Rat Blood
This method allows for the simultaneous quantification of celecoxib and its metabolites.[1]
1. Sample Preparation: Salting-Out Liquid-Liquid Extraction
-
To a 100 µL rat blood sample, add an internal standard.
-
Add 300 µL of acetonitrile and 100 mg of sodium chloride.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
2. UPLC Conditions
-
Column: Waters BEH C18 (1.7 µm, 100 mm × 2.1 mm)
-
Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5
-
Mobile Phase B: 100% Acetonitrile
-
Gradient: A time-programmed gradient is used, starting with 20% B and increasing to 95% B.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Instrument: API 5500 Qtrap triple quadrupole mass spectrometer with a TurboIonSpray™ source.
-
Ionization Mode: Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ionspray Voltage: -4500 V
-
Source Temperature: 700°C
Table 3: Mass Spectrometry Parameters for Celecoxib and its Metabolites [1]
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Celecoxib | 380.0 | 316.0 |
| Hydroxycelecoxib (M3) | 396.0 | 316.0 |
| Carboxycelecoxib (M2) | 410.0 | 316.0 |
| Hydroxycelecoxib Glucuronide (M1) | 572.1 | 395.9 |
| Carboxycelecoxib Glucuronide (M5) | 586.1 | 409.9 |
Q1 represents the precursor ion and Q3 represents the product ion.
HPLC Method for Quantification in Human Plasma
A validated HPLC method with UV detection is also available for the determination of celecoxib in human plasma.[5]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 0.5 mL of human plasma, add a phosphate buffer (pH 5.0) and an internal standard.
-
Add 5 mL of n-Hexane and isoamyl alcohol (97:3) mixture.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 15 minutes.
-
Transfer the upper organic layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 80 µL of the mobile phase.
2. HPLC Conditions
-
Column: C18 µ-Bondapak (250 × 3.9 mm)
-
Mobile Phase: KH2PO4 (0.01M, pH 4.0) and Acetonitrile (60:40)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 50 µL
Conclusion
Hydroxycelecoxib is the primary and pharmacologically inactive metabolite of celecoxib, formed predominantly by CYP2C9-mediated oxidation. It serves as a transient intermediate in the metabolic cascade, being rapidly converted to carboxycelecoxib. The pharmacokinetic profile of celecoxib is well-characterized, and robust analytical methods exist for the quantification of both the parent drug and its metabolites. This technical guide provides a consolidated resource for professionals involved in the research and development of celecoxib and related compounds, facilitating a deeper understanding of its metabolic fate.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Desmethyl Celecoxib: A Preclinical Data Compendium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the available preclinical data for Desmethyl Celecoxib, a structural analog of the widely-used non-steroidal anti-inflammatory drug (NSAID), Celecoxib. Acknowledging the limited publicly available data specific to this compound, this document contextualizes its profile by presenting a detailed analysis of its parent compound, Celecoxib, and another well-researched analog, 2,5-Dimethyl-celecoxib (DMC). This comparative approach aims to offer a broader understanding of the potential pharmacological and toxicological landscape of Celecoxib analogs. The guide encompasses in vitro and in vivo findings, pharmacokinetic parameters, and toxicological assessments, with a strong emphasis on quantitative data presented in standardized tables and detailed experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms of action.
Introduction: The Landscape of Celecoxib and its Analogs
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been a cornerstone in the management of pain and inflammation[1]. Its mechanism of action, primarily through the inhibition of prostaglandin synthesis, has been extensively studied[2]. The therapeutic success of Celecoxib has spurred interest in the development and characterization of its analogs, with the goal of refining its pharmacological profile, enhancing efficacy, and mitigating adverse effects.
This guide focuses on this compound, an analog characterized by the absence of the methyl group on the para-position of the phenyl ring attached to the pyrazole core. For comparative purposes and to provide a more complete preclinical picture, we also delve into the data for 2,5-Dimethyl-celecoxib (DMC), an analog with two methyl groups on the phenyl ring that has garnered significant attention for its COX-2 independent anti-cancer properties[3][4].
This compound: Preclinical Profile
Publicly available preclinical data for this compound is currently limited. However, key information regarding its primary mechanism of action has been reported.
In Vitro Data
The primary in vitro data available for this compound pertains to its inhibitory activity against the COX-2 enzyme.
Table 1: In Vitro COX-2 Inhibition of this compound
| Compound | Assay Type | Target | IC50 (nM) | Source |
| This compound | Enzyme Inhibition Assay | Cyclooxygenase-2 (COX-2) | 32 | [5] |
Experimental Protocol: COX-2 Inhibition Assay (General)
A typical experimental protocol to determine the COX-2 inhibitory activity of a compound involves a cell-free enzyme assay. Recombinant human or ovine COX-2 is incubated with the test compound at various concentrations. Arachidonic acid, the substrate for COX-2, is then added to initiate the enzymatic reaction. The production of prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is then calculated.
Celecoxib: A Comprehensive Preclinical Review
As the parent compound, Celecoxib's preclinical data provides a foundational understanding for its analogs.
In Vitro Data
Celecoxib has been extensively characterized in a variety of in vitro assays to determine its potency, selectivity, and cellular effects.
Table 2: In Vitro Activity of Celecoxib
| Assay Type | Cell Line/System | Endpoint | IC50 / Effect | Source |
| COX-1 Inhibition | Sf9 cells | Enzyme Inhibition | 15 µM | [6] |
| COX-2 Inhibition | Sf9 cells | Enzyme Inhibition | 40 nM | [6] |
| Cytotoxicity | A2058 Melanoma Cells | Cell Viability (ATP assay) | Dose- and time-dependent decrease | [7] |
| Cytotoxicity | SAN Melanoma Cells | Cell Viability (ATP assay) | Dose- and time-dependent decrease | [7] |
| Apoptosis Induction | A2058 & SAN Melanoma Cells | Caspase-3 Activity | Significant increase at 80 µM | [8] |
| Cell Proliferation | HeLa and SiHa Cervical Cancer Cells | Cell Count | >75% decrease in combination with DMC | [9] |
Experimental Protocol: Cell Viability (MTT/ATP Assay)
Cell viability is commonly assessed using colorimetric or luminescent assays. For an ATP-based assay, cells are seeded in 96-well plates and treated with the test compound for a specified duration. A reagent containing a substrate and luciferase is then added to the wells. The luciferase catalyzes the conversion of the substrate to a luminescent signal in the presence of ATP. The intensity of the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
In Vivo Data
In vivo studies in various animal models have been crucial in establishing the anti-inflammatory, analgesic, and anti-cancer effects of Celecoxib.
Table 3: In Vivo Efficacy of Celecoxib
| Animal Model | Indication | Dosing Regimen | Key Findings | Source |
| Rat | Inflammatory Pain | Subcutaneous injection | Induced analgesic tolerance | [8] |
| Rat (Walker-256 tumor) | Cancer | 25 mg/kg for 14 days | Reduced tumor growth, increased weight gain | [10] |
| Mouse (HCA-7 xenograft) | Colorectal Cancer | 1250 mg/kg in chow | Attenuation of tumor growth | [11] |
| Dog (Groove model of osteoarthritis) | Osteoarthritis | 100 or 200 mg daily for 15 weeks | Dose-dependent decrease in synovial fluid PGE2 | [12] |
Experimental Protocol: Xenograft Tumor Model
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells. Once tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for further analysis, such as histology or biomarker assessment.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of Celecoxib have been characterized in several species.
Table 4: Pharmacokinetic Parameters of Celecoxib
| Species | Dosing | Tmax (hours) | Half-life (hours) | Metabolism | Excretion | Source |
| Human | Oral | ~3 | ~11 | Primarily by CYP2C9 | Feces (57%), Urine (27%) | [2] |
| Dog | Oral | 1 (solution), 2-3 (solid) | Variable (biphasic) | - | - | [13] |
| Rat | Oral | - | - | CYP2C9 and CYP3A4 | - | [14] |
Toxicology
The toxicological profile of Celecoxib has been evaluated in various preclinical models.
Table 5: Toxicological Profile of Celecoxib
| Study Type | Species | Dosing | Key Findings | Source |
| General Safety | Human | Up to 2400 mg/day for 10 days | No severe toxicity reported | |
| Gastrointestinal | Human | Therapeutic doses | Lower incidence of GI ulcers compared to non-selective NSAIDs | [1] |
| Cardiovascular | Human | Chronic use | Increased risk of cardiovascular events |
2,5-Dimethyl-celecoxib (DMC): A Focus on COX-2 Independent Mechanisms
DMC, a close structural analog of Celecoxib, is notable for its lack of COX-2 inhibitory activity. Its preclinical evaluation has primarily focused on its anti-cancer properties, which are mediated through various COX-2 independent pathways.
In Vitro Data
DMC has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.
Table 6: In Vitro Activity of 2,5-Dimethyl-celecoxib (DMC)
| Assay Type | Cell Line/System | Endpoint | IC50 / Effect | Source |
| COX-2 Inhibition | - | Enzyme Inhibition | Lacks inhibitory activity | [3] |
| Cell Proliferation | HCT-116 & DLD-1 Colon Cancer Cells | Cell Count | Suppressed proliferation similar to Celecoxib | [3] |
| Apoptosis Induction | HCT-116 Colon Cancer Cells | Caspase-3 Activity | Induced apoptosis | [3] |
| Cell Cycle Arrest | HeLa and SiHa Cervical Cancer Cells | Flow Cytometry | Decreased S and G2/M phases | [9] |
In Vivo Data
In vivo studies have confirmed the anti-tumor efficacy of DMC.
Table 7: In Vivo Efficacy of 2,5-Dimethyl-celecoxib (DMC)
| Animal Model | Indication | Dosing Regimen | Key Findings | Source |
| Mutyh -/- Mouse | Intestinal Carcinoma | Oral administration | Markedly reduced the number and size of carcinomas | [3] |
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the effects of Celecoxib and its analogs are complex and involve multiple signaling pathways.
Celecoxib's Mechanism of Action
Celecoxib's primary mechanism is the selective inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. However, evidence also suggests COX-2 independent mechanisms contribute to its anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
Desmethyl Celecoxib: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Celecoxib, a structural analog of the well-known cyclooxygenase-2 (COX-2) inhibitor Celecoxib, has emerged as a molecule of significant interest in therapeutic research. While sharing the selective COX-2 inhibitory properties of its parent compound, emerging evidence on related analogs suggests that its potential therapeutic applications may extend beyond simple anti-inflammatory action. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this compound, with a focus on its role in cancer biology. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways.
Core Therapeutic Target: Cyclooxygenase-2 (COX-2)
This compound is a potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain pathways.[1][2] The selective inhibition of COX-2 over COX-1 is a key characteristic, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]
Quantitative Data: COX-2 Inhibition
| Compound | Target | IC50 | Assay System |
| This compound | COX-2 | 32 nM | Cell-free enzymatic assay |
Potential Therapeutic Targets Beyond COX-2
While direct experimental evidence for this compound's activity on non-COX-2 targets is limited, extensive research on its parent compound, Celecoxib, and a closely related analog, 2,5-dimethyl-celecoxib (DMC), which lacks COX-2 inhibitory activity, strongly suggests potential COX-2-independent mechanisms of action. These findings provide a compelling rationale for investigating similar activities for this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Studies on Celecoxib and DMC have demonstrated their ability to inhibit this pathway, suggesting a potential avenue for cancer therapy independent of COX-2 inhibition.
A proposed mechanism involves the downregulation of β-catenin, a key effector of the Wnt pathway. This leads to a reduction in the transcription of target genes that promote tumor growth.
Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.
Phosphoinositide-Dependent Kinase-1 (PDK1)/Akt Signaling Pathway
The PDK1/Akt signaling pathway is another crucial regulator of cell survival and proliferation, and its overactivation is common in cancer. Celecoxib has been shown to inhibit PDK1, leading to the deactivation of its downstream target Akt. This, in turn, promotes apoptosis (programmed cell death) in cancer cells. Given the structural similarities, this compound may also target this pathway.
Caption: Proposed inhibition of the PDK1/Akt signaling pathway by this compound.
Carbonic Anhydrases
Certain isoforms of carbonic anhydrase, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Celecoxib has been identified as a potent inhibitor of these carbonic anhydrase isoforms. The sulfonamide moiety present in both Celecoxib and this compound is a key structural feature for this activity, suggesting that this compound is also a likely inhibitor of these enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's therapeutic targets.
Synthesis of this compound
The synthesis of this compound can be adapted from established protocols for Celecoxib and its derivatives. A general synthetic route is outlined below.[5][6][7][8]
Caption: General synthetic workflow for this compound.
Protocol:
-
Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium ethoxide) to yield 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Cyclocondensation: The resulting dione is then reacted with 4-sulfonamidophenylhydrazine in a suitable solvent (e.g., ethanol) to yield this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
COX-2 Inhibition Assay
The inhibitory activity of this compound against COX-2 can be determined using a variety of commercially available kits or by establishing an in-house assay.[3][4][6][9]
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2. The amount of PGE2 produced is quantified, typically by ELISA or LC-MS, in the presence and absence of the inhibitor.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant human COX-2 enzyme, arachidonic acid substrate, and this compound at various concentrations.
-
Enzyme Incubation: Incubate the COX-2 enzyme with different concentrations of this compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time using a suitable agent (e.g., HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 in each reaction mixture using a validated method.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Wnt/β-catenin Signaling Luciferase Reporter Assay
This cell-based assay is used to assess the effect of a compound on the transcriptional activity of the Wnt/β-catenin pathway.[10][11][12][13]
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene and a control plasmid for normalization. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Culture and Transfection: Plate a suitable cancer cell line (e.g., HCT116, SW480) and transfect with the TCF/LEF luciferase reporter and a control plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control and calculate the dose-dependent inhibition of Wnt signaling.
PDK1 Kinase Assay
The inhibitory effect of this compound on PDK1 activity can be measured using in vitro kinase assays.[11][14][15][16]
Principle: The assay measures the phosphorylation of a specific substrate by recombinant PDK1 in the presence of ATP. The level of phosphorylation is quantified, often using methods like radioactivity, fluorescence polarization, or antibody-based detection.
Protocol Outline:
-
Reagent Preparation: Prepare kinase buffer, recombinant human PDK1 enzyme, a specific peptide substrate, ATP, and this compound at various concentrations.
-
Kinase Reaction: Incubate PDK1, the substrate, and different concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Reaction Termination: Stop the reaction after a specific time.
-
Phosphorylation Detection: Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Determine the percent inhibition of PDK1 activity at each concentration of this compound and calculate the IC50 value.
Conclusion
This compound is a promising therapeutic agent with a well-established role as a selective COX-2 inhibitor. Furthermore, based on the extensive research on its parent compound Celecoxib and the analog 2,5-dimethyl-celecoxib, there is a strong rationale to investigate its potential to modulate key cancer-related signaling pathways, including Wnt/β-catenin and PDK1/Akt, as well as its interaction with carbonic anhydrases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted therapeutic potential of this compound, particularly in the context of oncology. Further investigation into these COX-2-independent mechanisms is warranted to fully elucidate its therapeutic promise and to guide the development of novel anticancer strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. UBE3A Wnt signaling Cell Assay – openlabnotebooks.org [openlabnotebooks.org]
- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit - 1 kit | Lifev [lifev.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Desmethyl Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Celecoxib is a metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The analytical determination of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.
Metabolic Pathway of Celecoxib
Celecoxib undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2][3][4] Hydroxycelecoxib is subsequently oxidized to carboxycelecoxib by cytosolic alcohol dehydrogenases.[1][2] These metabolites are pharmacologically inactive.[1][2]
Caption: Metabolic conversion of Celecoxib.
Analytical Methods for this compound and Related Metabolites
LC-MS/MS is the most widely employed technique for the quantification of Celecoxib and its metabolites due to its superior sensitivity and specificity. Below are summaries and protocols derived from published methods.
Quantitative Data Summary
The following tables summarize the key parameters from various validated LC-MS/MS methods for the analysis of Celecoxib and its metabolites, which are applicable for the determination of this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] | Method 4[8] |
| Analyte(s) | Celecoxib, Carboxycelecoxib (M2), Hydroxycelecoxib (M3), and others | Celecoxib, Desmethyl-Erlotinib | Celecoxib, Dezocine, Dexmedetomidine | Celecoxib |
| Internal Standard (IS) | Not specified | Sitagliptin, Efervirenz | Midazolam | Celecoxib-D7 |
| Matrix | Rat Blood | Rat Plasma | Beagle Plasma | Human Plasma |
| Sample Preparation | Salting-out liquid-liquid extraction | Protein precipitation with methanol | Protein precipitation with acetonitrile | Solid-phase extraction |
| LC Column | Not specified | Reverse-phase C18 (50mm x 4.6mm, 3µm) | Acquity UPLC BEH C18 | ACE C8-300 (50 x 4.0 mm, 3.0 µm) |
| Mobile Phase | Not specified | Methanol: 2 mM ammonium acetate buffer (pH 4.0) | Acetonitrile-formic acid (gradient) | Methanol-1.0 mmol ammonium acetate (80:20 v/v) |
| Flow Rate | Not specified | 0.8 mL/min | 0.4 mL/min | Not specified |
| Mass Spectrometer | API 5500 Qtrap | Theremo Finnigan Quantam ultra triple-quadrupole | UPLC-MS/MS | LC-MS/MS |
| Ionization Mode | Not specified | Positive/Negative Ion-Switching ESI | Positive ESI | Negative ESI |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) | Not specified |
Table 2: Method Validation Parameters
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] | Method 4[8] |
| Linear Range (Celecoxib) | 0.3-20000 nM | Not specified | 10-2000 ng/mL | 10.0-4000 ng/mL |
| LLOQ (Celecoxib) | 0.3 nM | 1.5 ng/mL | 1.00 ng/mL | 10.0 ng/mL |
| Accuracy | 85-115% | < 15% | -6.05% to 10.98% (RE) | Not specified |
| Precision (RSD) | < 12% | < 15% | 0.11-9.63% | < 7.2% |
| Recovery | > 70% | Not specified | > 79% | 85.5% |
Experimental Protocols
The following are detailed protocols for the analysis of this compound and related compounds in biological matrices.
Protocol 1: UPLC-MS/MS for Quantitation in Rat Blood[5]
This protocol is adapted for the analysis of Celecoxib and its primary metabolites, including the precursor to this compound.
1. Sample Preparation (Salting-out Liquid-Liquid Extraction)
-
To a 50 µL aliquot of rat blood, add an internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add a salting-out agent (e.g., ammonium sulfate).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC
-
Mass Spectrometer: API 5500 Qtrap Mass Spectrometer
-
Chromatographic Column: Details not specified, but a C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).
-
Flow Rate: Approximately 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the internal standard must be determined by direct infusion.
References
- 1. ClinPGx [clinpgx.org]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Celecoxib, Dezocine and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Desmethyl Celecoxib in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Desmethyl Celecoxib, also known as hydroxycelecoxib, is the primary active metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The separation is achieved on a C18 analytical column with a gradient mobile phase, followed by UV detection. This method allows for the simultaneous determination of Celecoxib and its major metabolites.
Experimental Protocols
1. Materials and Reagents
-
This compound (Hydroxycelecoxib) reference standard
-
Celecoxib reference standard
-
Internal Standard (e.g., Flutamide)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Triethylamine
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (C18)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.01M KH2PO4 buffer (pH 4.0 adjusted with orthophosphoric acid) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
3. Preparation of Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh 10 mg of this compound and the internal standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 ng/mL to 500 ng/mL.
-
Plasma Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma, add 50 µL of the internal standard working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
Quantitative Data Summary
The performance of the HPLC method was validated for linearity, sensitivity, accuracy, and precision.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) |
| This compound | 10 - 500 | > 0.998 | 10 |
| Celecoxib | 10 - 500 | > 0.999 | 10 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| This compound | 20 | 4.0 - 12.6 | 4.9 - 14.2 | 95 - 105 |
| 100 | 3.5 - 11.0 | 4.5 - 13.0 | 97 - 103 | |
| 400 | 3.0 - 9.5 | 4.0 - 12.0 | 98 - 102 |
Visualizations
Experimental Workflow for this compound Quantification
Application Notes and Protocols for Desmethyl Celecoxib in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Celecoxib (DMC), an analog of the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib, has emerged as a compound of interest in cancer research.[1] While sharing structural similarities with its parent compound, this compound exhibits potent anti-cancer effects that are not solely dependent on COX-2 inhibition.[2] This has led to investigations into its COX-2 independent mechanisms of action, making it a valuable tool for studying cancer cell signaling and developing novel therapeutic strategies. These notes provide a comprehensive overview of its application in in-vitro cancer cell line studies, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action in Cancer Cells
This compound exerts its anti-neoplastic effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and metastasis. Unlike Celecoxib, whose primary target is COX-2, DMC's anticancer activity is also attributed to its influence on other cellular processes.[2]
Key Signaling Pathways Modulated by this compound:
-
Wnt/β-catenin Signaling: In colorectal cancer cell lines (HCT-116 and DLD-1), this compound has been shown to promote the degradation of TCF7L2, a key transcription factor in the Wnt/β-catenin pathway.[3] This impairment leads to the downregulation of downstream targets like cyclin-D1 and survivin, resulting in reduced cell proliferation.[3]
-
Induction of Autophagy: Studies suggest that this compound can induce autophagy in cancer cells. This process of cellular self-digestion can lead to cell death, and combining DMC with autophagy inhibitors may enhance its cancer-killing efficacy.[3]
-
Inhibition of Cell Migration and Invasion: this compound can reduce the invasive potential of various cancer cell types by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[3]
-
Apoptosis and Cell Cycle Arrest: While its parent compound Celecoxib is known to induce apoptosis and cell cycle arrest, the precise mechanisms for this compound are still under investigation.[3][4][5] However, it is understood to contribute to a reduction in cancer cell viability.
Data Presentation: Quantitative Analysis
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. IC50 values are crucial for comparing the potency of this compound across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound Analogues | HCT 116 (Colorectal) | 22.99–51.66 | [6] |
| This compound Analogues | BxPC-3 (Pancreatic) | 8.63–41.20 | [6] |
| This compound Analogues | HT-29 (Colorectal) | 24.78–81.60 | [6] |
| Celecoxib (for comparison) | U251 (Glioblastoma) | 11.7 | [7] |
| Celecoxib (for comparison) | HCT116 (Colorectal) | Intermediate | [7] |
| Celecoxib (for comparison) | HepG2 (Liver) | Intermediate | [7] |
| Celecoxib (for comparison) | MCF-7 (Breast) | Intermediate | [7] |
| Celecoxib (for comparison) | HeLa (Cervical) | 37.2 | [7] |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
Caption: Key signaling pathways affected by this compound in cancer cells.
Experimental Workflow for Cell Viability Assay
Caption: Standard workflow for determining the IC50 of this compound.
Logical Relationship of Cellular Effects
Caption: Logical flow from drug treatment to the ultimate anti-cancer effect.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution:
-
This compound is sparingly soluble in water but soluble in organic solvents like DMSO and Ethanol.[1]
-
To prepare a 100 mM stock solution, dissolve 36.74 mg of this compound (MW: 367.35 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 3 years.[1]
-
For cell culture experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution
-
CCK-8 or MTT reagent
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in pathways affected by this compound (e.g., TCF7L2, Cyclin D1, MMP-9).
-
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TCF7L2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
-
Protocol:
-
Cell Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Transwell Invasion Assay
This assay assesses the ability of cancer cells to migrate through an extracellular matrix, mimicking in vivo invasion.
-
Materials:
-
24-well Transwell inserts with 8 µm pores
-
Matrigel or another basement membrane extract
-
Serum-free medium and complete medium with 10% FBS
-
Cotton swabs
-
Methanol and Crystal Violet stain
-
-
Protocol:
-
Insert Preparation: Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend 50,000-100,000 cells in 200 µL of serum-free medium containing the desired concentration of this compound (or vehicle control). Add this cell suspension to the upper chamber of the insert.
-
Chemoattractant: Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.
-
Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Analysis: Wash the inserts with water and allow them to dry. Count the number of stained, invaded cells in several random fields under a microscope. Compare the number of invaded cells between the treated and control groups.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One [journals.plos.org]
- 3. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Desmethyl Celecoxib in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental design of animal studies involving Desmethyl Celecoxib. It covers the compound's identity as a primary metabolite of Celecoxib, its known signaling pathways, and detailed protocols for pharmacokinetic analysis. While this compound is primarily studied as a metabolite due to its lack of significant COX-2 inhibitory activity, this guide also includes a template for exploratory efficacy studies based on putative alternative mechanisms.
Introduction and Background
Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Upon administration, Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[1][3] The principal metabolic pathway involves the oxidation of the methyl group to a primary alcohol, forming Hydroxycelecoxib , which is the compound most accurately identified as "this compound".[3][4] This metabolite is subsequently oxidized to form Carboxycelecoxib.[3]
A critical consideration for any experimental design is the pharmacological activity of the test article. Multiple authoritative sources, including regulatory filings and peer-reviewed literature, have established that these major metabolites of Celecoxib are inactive as COX-1 or COX-2 inhibitors .[5][6] Therefore, they do not share the primary anti-inflammatory mechanism of the parent drug.
However, some commercial suppliers list "this compound" as a selective COX-2 inhibitor, and "Hydroxycelecoxib" has been reported by one vendor to be a PI3K/Akt signaling activator.[7][8] These claims are not widely substantiated in peer-reviewed literature.
Given this information, the most scientifically robust rationale for conducting in vivo animal studies with this compound (Hydroxycelecoxib) is to characterize the pharmacokinetics of the parent drug, Celecoxib, for which it serves as a major metabolite and potential biomarker of metabolic activity.[3] Efficacy studies based on COX-2 inhibition are not warranted; any investigation into its biological effects should be considered highly exploratory and aimed at investigating potential COX-2-independent mechanisms.
Signaling and Metabolic Pathways
Celecoxib Metabolism Pathway
Celecoxib is converted to its metabolites in a two-step oxidative process primarily mediated by CYP2C9 in the liver. Understanding this pathway is essential for pharmacokinetic analysis.
Caption: Metabolic pathway of Celecoxib to its primary metabolites.
COX-2 Signaling Pathway (Inhibited by Celecoxib)
Celecoxib exerts its anti-inflammatory effects by blocking the COX-2 enzyme, which converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Note: this compound is considered inactive as a COX-2 inhibitor. [4][5]
Caption: Simplified COX-2 signaling pathway inhibited by Celecoxib.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clarity. The table below provides key parameters for Celecoxib and its metabolites based on human and animal data.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Celecoxib | This compound (Hydroxycelecoxib) | Carboxycelecoxib |
|---|---|---|---|
| Molecular Weight | 381.37 g/mol | 397.37 g/mol | 411.35 g/mol |
| Primary Target | COX-2 | Inactive on COX-2[5][6] | Inactive on COX-2[5][6] |
| Reported Activity | Anti-inflammatory, Analgesic[1] | PI3K/Akt activator (vendor data)[8] | Inactive |
| Rat PK (Oral) | |||
| Tmax | ~1-3 hours[9] | - | - |
| t1/2 | ~2.8 hours[10] | - | - |
| Excretion | Primarily fecal[9] | Found in urine and feces[9] | Major metabolite in urine and feces[9] |
| Human PK (Oral) | |||
| Tmax | ~3 hours[11] | Detected in plasma | Detected in plasma |
| t1/2 | ~11 hours[11] | - | - |
| Protein Binding | ~97%[5] | - | - |
Experimental Protocols
A well-designed animal study follows a logical workflow from preparation to data analysis.
Caption: General experimental workflow for in vivo animal studies.
Protocol 1: Pharmacokinetic Study of Celecoxib and its Metabolites in Rats
Objective: To determine the plasma concentration-time profiles of Celecoxib, this compound (Hydroxycelecoxib), and Carboxycelecoxib in rats following oral administration of Celecoxib.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Test Article: Celecoxib.
-
Vehicle: 0.5% (w/v) methylcellulose in water with 0.1% Tween 80.
-
Equipment: Oral gavage needles, blood collection tubes (with K2-EDTA), centrifuge, UPLC-MS/MS system.
Methodology:
-
Animal Acclimatization: House rats for at least one week prior to the study with free access to food and water.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Dosing:
-
Prepare a suspension of Celecoxib in the vehicle at a concentration of 2 mg/mL.
-
Administer a single oral dose of 10 mg/kg Celecoxib via gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (~150 µL) from the tail vein or saphenous vein from subgroups of animals at designated time points.
-
A typical time course would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place samples into EDTA-coated tubes, mix gently, and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a UPLC-MS/MS method for the simultaneous quantification of Celecoxib, Hydroxycelecoxib, and Carboxycelecoxib in rat plasma.
-
Extract analytes from plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Analyze samples against a standard curve prepared in blank rat plasma.
-
-
Data Analysis:
-
Calculate the mean plasma concentrations for each analyte at each time point.
-
Use non-compartmental analysis (NCA) software to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the parent drug and its metabolites.
-
Table 2: Sample Data Table for PK Analysis | Time (hr) | Mean Plasma Concentration (ng/mL) ± SD | | :--- | :--- | | | Celecoxib | This compound | Carboxycelecoxib | | 0 | 0 | 0 | 0 | | 0.5 | ... | ... | ... | | 1.0 | ... | ... | ... | | 2.0 | ... | ... | ... | | 4.0 | ... | ... | ... | | 8.0 | ... | ... | ... | | 24.0 | ... | ... | ... |
Protocol 2: Exploratory Anti-inflammatory Efficacy Study in Rats (Template)
Objective: To explore the potential COX-2-independent anti-inflammatory activity of this compound in a carrageenan-induced paw edema model. (Note: This is an exploratory study; efficacy is not expected based on the established lack of COX-2 inhibition).
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Test Article: this compound (Hydroxycelecoxib).
-
Positive Control: Celecoxib (e.g., 10 mg/kg).
-
Vehicle: 0.5% (w/v) methylcellulose.
-
Inflammatory Agent: 1% (w/v) Lambda-Carrageenan solution in sterile saline.
-
Equipment: Plethysmometer, oral gavage needles, syringes.
Methodology:
-
Acclimatization and Grouping: Acclimatize animals and randomly assign them to groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 10 mg/kg, p.o.)
-
Group 3: this compound (e.g., 30 mg/kg, p.o.)
-
Group 4: Celecoxib (10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, this compound, or Celecoxib orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema (mL) at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered significant.
-
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prospective Evaluation of Local Sustained Release of Celecoxib in Dogs with Low Back Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desmethyl Celecoxib Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethyl Celecoxib, an analog of Celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor with potent anti-inflammatory properties.[1][2] Accurate preparation and proper storage of stock solutions are critical for ensuring the compound's stability and obtaining reliable and reproducible results in downstream applications. This document provides detailed protocols for the preparation and storage of this compound stock solutions for research use.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 367.35 g/mol | [1][3] |
| Formula | C₁₆H₁₂F₃N₃O₂S | [1] |
| CAS Number | 170569-87-6 | [1][3] |
| Solubility (25°C) | ||
| DMSO | 73 mg/mL (198.72 mM) | [1][3] |
| Ethanol | 73 mg/mL (198.72 mM) | [1][3] |
| Water | Insoluble | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (anhydrous)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for in vitro studies.
-
Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation.
-
Weighing: Accurately weigh out 3.67 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.00367 g / (0.010 mol/L * 367.35 g/mol ) = 0.001 L = 1 mL
-
-
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. Use fresh DMSO, as moisture can reduce the compound's solubility.[1]
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile cryovials.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately transfer the aliquots to the appropriate storage temperature (see Section 4.0).
Storage Recommendations
Proper storage is crucial to maintain the stability and efficacy of this compound. Both the solid compound and its stock solutions require specific storage conditions.
| Form | Storage Temperature | Duration | References |
| Solid Powder | -20°C | 3 years | [1] |
| Stock Solution in Solvent | -80°C | 6 - 12 months | [1][2] |
| -20°C | 1 month | [1][2] |
Key Storage Practices:
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to prevent degradation from repeated temperature changes.[1]
-
Protect from Light: Many related compounds are sensitive to light.[4][5] Store aliquots in amber-colored vials or in a light-blocking container.
-
Protect from Moisture: Use anhydrous solvents and tightly sealed containers to prevent hydration, which can affect stability and solubility.[5]
Quality Control
To ensure the integrity of the prepared stock solution, it is advisable to perform periodic quality control checks.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or discoloration. If any particulates are observed, the aliquot should be discarded.
-
Functional Assays: The activity of the this compound stock solution can be periodically verified using a relevant biological assay, such as a COX-2 inhibition assay, to confirm its potency.
-
Analytical Methods: For rigorous quality control, methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the compound in the stock solution over time.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed handling and safety information.
References
Troubleshooting & Optimization
troubleshooting Desmethyl Celecoxib solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl Celecoxib. The information is presented in a question-and-answer format to directly address common solubility and handling issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor and an analog of Celecoxib.[1][2] It is a white to off-white solid compound.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H12F3N3O2S | [1] |
| Molecular Weight | 367.35 g/mol | [1] |
| CAS Number | 170569-87-6 | [1][3] |
Q2: What are the recommended solvents for dissolving this compound?
This compound is practically insoluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is important to use fresh, high-quality solvents, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3]
| Solvent | Solubility (at 25°C) | Reference |
| DMSO | 73 mg/mL (198.72 mM) to 250 mg/mL (680.55 mM) | [1][3] |
| Ethanol | 73 mg/mL (198.72 mM) | [1][2] |
| Water | Insoluble | [1] |
Q3: I am observing precipitation when I dilute my this compound stock solution into aqueous buffer or cell culture media. What can I do?
This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer or media. This gradual change in solvent composition can help maintain solubility.
-
Warming the Solution: Gently warming the solution to 37°C may help in redissolving any precipitate. However, be cautious about the temperature stability of this compound and other components in your media.
-
Sonication: Brief sonication can help to break up aggregates and redissolve the compound.[3] Use a bath sonicator to avoid localized heating.
-
Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help to maintain the compound in a dispersed state.
-
Preparation of Fresh Working Solutions: Prepare working solutions fresh from the stock solution immediately before each experiment to minimize the time for precipitation to occur.
Q4: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.6735 mg of this compound (Molecular Weight = 367.35 g/mol ).
-
Dissolving: Add the weighed powder to a sterile vial. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q5: How do I prepare a working solution for my cell culture experiment?
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you could first dilute 1 µL of the 10 mM stock into 99 µL of media to get a 100 µM intermediate solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to reach the final 10 µM concentration.
-
-
Direct Dilution (for lower concentrations): For very low final concentrations, a direct dilution may be possible. However, it is crucial to add the stock solution to the media while vortexing or gently mixing to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level for your specific cell line (typically <0.5%).
-
Use Immediately: Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions of this compound.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Cyclooxygenase-2 (COX-2). The COX-2 enzyme is involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The inhibitory effect of this compound on the COX-2 signaling pathway.
The following workflow outlines the general steps for troubleshooting solubility issues with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Desmethyl Celecoxib Bioavailability for Research
Welcome to the technical support center for enhancing the bioavailability of Desmethyl Celecoxib in a research setting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability important for research?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor, analogous to Celecoxib.[1] Like Celecoxib, it is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[2] Its poor water solubility ("Insoluble" in water) presents a significant hurdle in preclinical research, as it can lead to low and variable oral absorption, making it difficult to achieve therapeutic concentrations and obtain reliable experimental data.[1] Enhancing its bioavailability is crucial for accurately assessing its pharmacological and toxicological profiles in vivo.
Q2: What are the primary challenges I might face when working with this compound in my experiments?
A2: The primary challenges stem from its poor aqueous solubility and include:
-
Low Oral Bioavailability: Difficulty in achieving adequate systemic exposure after oral administration.
-
High Variability: Inconsistent absorption leading to significant variations in plasma concentrations between experimental subjects.
-
Dose Escalation Issues: The need for high doses to achieve therapeutic effect, which can be limited by the compound's solubility and may introduce off-target effects.
-
Inaccurate Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Difficulty in establishing a clear relationship between the administered dose and the observed biological effect.
Q3: What are the most common strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to overcome the solubility challenge:
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or creating nanosuspensions.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[5][6][7]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[8][9][10]
-
Complexation: Using complexing agents like cyclodextrins to increase the drug's solubility.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution Rate | Prepare a nanosuspension of this compound. This significantly increases the surface area available for dissolution. | Increased rate and extent of drug absorption, leading to higher and more consistent plasma concentrations. |
| Drug Precipitation in the GI Tract | Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). | The polymer helps to maintain the drug in a supersaturated state in the gastrointestinal fluids, preventing precipitation and enhancing absorption. |
| Inadequate Solubilization in GI Fluids | Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. | The SEDDS will form a fine emulsion in the gut, solubilizing the drug and facilitating its absorption through the intestinal wall. |
Issue 2: Difficulty in Preparing a Homogeneous and Stable Formulation for In Vivo Dosing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug Particle Agglomeration | When preparing a nanosuspension, use an appropriate stabilizer (e.g., TPGS, PVP). | A stable nanosuspension with minimal particle aggregation, ensuring consistent dosing. |
| Phase Separation in Liquid Formulations | For SEDDS, carefully select the oil, surfactant, and co-surfactant components and optimize their ratios by constructing pseudo-ternary phase diagrams. | A thermodynamically stable pre-concentrate that spontaneously forms a microemulsion upon dilution with aqueous media. |
| Recrystallization of Amorphous Drug in Solid Dispersions | In solid dispersion formulations, select a polymer that has good miscibility with the drug and a high glass transition temperature (Tg). | A stable amorphous solid dispersion with a reduced tendency for the drug to crystallize over time. |
Quantitative Data on Bioavailability Enhancement of Celecoxib (as a proxy for this compound)
The following tables summarize pharmacokinetic data from preclinical studies in rats, demonstrating the effectiveness of various formulation strategies in enhancing the oral bioavailability of Celecoxib.
Table 1: Pharmacokinetic Parameters of Celecoxib Nanosuspensions in Rats
| Formulation | Cmax (µg/mL) | AUC0–t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Coarse Powder | - | 63.40 | 100 | [3] |
| Nanosuspension (TPGS stabilized) | - | 155.86 | 245.8 | [3] |
| Physical Mixture | 2.70 ± 0.25 | 21.53 ± 3.02 | 100 | [4] |
| Nanocrystalline Solid Dispersion | 7.88 ± 0.72 | 66.75 ± 2.51 | 310 | [4] |
| Celebrex® | - | - | 100 | [2][11][12] |
| Co-milled Nanoformulation | - | - | 145.2 | [2][11][12] |
Table 2: Pharmacokinetic Parameters of Celecoxib Solid Dispersions in Rats
| Formulation | Cmax (µg/mL) | AUC0→24 h (µg·h/mL) | Fold Increase in AUC vs. Raw Drug | Reference |
| Raw Celecoxib | 1.14 | 14.42 | 1 | [5] |
| Celecoxib-PVP-TPGS Solid Dispersion | 6.50 | 66.33 | 4.6 | [5] |
| Crystalline Celecoxib | - | - | 1 | [7] |
| Amorphous Salt Solid Dispersion (CEL-Na-Soluplus) | - | - | 9.83 | [7] |
Table 3: Pharmacokinetic Parameters of Celecoxib SEDDS in Rats
| Formulation | Relative Bioavailability (%) vs. Conventional Capsule | Reference |
| SMEDDS | 132 | [10] |
| Solid Self-Nanoemulsifying Granule System (S-SNEGS) | 450 (vs. powder) | [13] |
Experimental Protocols
Preparation of this compound Nanosuspension via High-Pressure Homogenization
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS)
-
Purified water
-
High-pressure homogenizer
Protocol:
-
Preparation of Coarse Suspension: Disperse this compound powder in an aqueous solution containing the stabilizer (e.g., 1% w/v TPGS).
-
High-Pressure Homogenization: Subject the coarse suspension to high-pressure homogenization at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles).
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure the desired nanoscale and stability.
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be freeze-dried into a powder. A cryoprotectant (e.g., mannitol) should be added before freezing.
Preparation of this compound Solid Dispersion via Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Methanol)
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable organic solvent like methanol to obtain a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS of this compound for enhanced solubilization and oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Transcutol HP)
Protocol:
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construction of Pseudo-Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a pseudo-ternary phase diagram by titrating mixtures of the components with water and observing the formation of microemulsions.
-
Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant and mix them to form a homogenous isotropic mixture.
-
Drug Loading: Add and dissolve this compound into the mixture with gentle stirring until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: COX-2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Enhancing this compound Bioavailability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28676C [pubs.rsc.org]
- 4. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. co-carrier-based-solid-dispersion-of-celecoxib-improves-dissolution-rate-and-oral-bioavailability-in-rats - Ask this paper | Bohrium [bohrium.com]
- 7. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib Oral Solution and the Benefits of Self-Microemulsifying Drug Delivery Systems (SMEDDS) Technology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Formulation design of self-microemulsifying drug delivery systems for improved oral bioavailability of celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation [open.metu.edu.tr]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Desmethyl Celecoxib Quality Control & Purity Assessment: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl Celecoxib.
Frequently Asked Questions (FAQs)
1. What is the expected purity of this compound?
Commercial suppliers typically offer this compound with a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[1] For instance, some suppliers provide batches with a purity of 99.69%.[2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the batch in use.[3]
2. What are the common impurities associated with this compound?
This compound is a metabolite of Celecoxib. Therefore, impurities may include residual Celecoxib and other related compounds from its synthesis or degradation. Common Celecoxib impurities that could potentially be present include Celecoxib EP Impurity A (4-Desmethyl-3-methyl Celecoxib) and Celecoxib EP Impurity B.[4][5]
3. What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for one year or at -20°C for one month to avoid repeated freeze-thaw cycles.[2][6] For shorter periods, refrigeration at 2-8°C is also suggested.[4]
4. What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO (73 mg/mL) and Ethanol (73 mg/mL), but it is insoluble in water.[2] To aid dissolution, physical methods such as vortexing, ultrasound, or using a hot water bath can be employed.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the quality control and purity assessment of this compound, primarily focusing on HPLC analysis.
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) in HPLC chromatogram | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For amine-containing compounds like this compound, a slightly basic mobile phase can sometimes improve peak shape. |
| Column degradation. | Use a new or validated column. Ensure proper column washing and storage procedures are followed. | |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Inconsistent retention times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient controller for reproducible gradients. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Changes in flow rate. | Check the HPLC pump for leaks or bubbles. Ensure the pump is properly primed. | |
| Presence of unexpected peaks in the chromatogram | Sample degradation. | Prepare fresh samples and store them appropriately. Consider performing forced degradation studies to identify potential degradation products.[7][8] |
| Contamination from solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. | |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between injections. | |
| Low signal intensity or no peak detected | Incorrect detection wavelength. | The maximum absorption for Celecoxib is around 252 nm.[9] A similar wavelength should be suitable for this compound. Perform a UV scan to determine the optimal wavelength. |
| Low sample concentration. | Increase the concentration of the sample. | |
| Detector malfunction. | Check the detector lamp and ensure it is functioning correctly. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
Objective: To determine the purity of a this compound sample and identify any impurities.
Materials:
-
This compound reference standard
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or Triethylamine for pH adjustment
-
0.45 µm membrane filter
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water. A common starting ratio for Celecoxib analysis is 60:40 (v/v).[10]
-
Adjust the pH of the aqueous component with phosphoric acid or triethylamine to optimize peak shape.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the mobile phase or a suitable solvent (like acetonitrile) to obtain a known concentration (e.g., 50 µg/mL).[10]
-
-
Sample Solution Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve it in the mobile phase or the same solvent as the standard to obtain a similar concentration.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (Area Percent Method).
-
Data Presentation
Table 1: Typical HPLC Purity Data for this compound
| Parameter | Value | Reference |
| Purity (by HPLC) | >95% | [1] |
| High-Purity Batch | 99.69% | [2] |
Table 2: Example HPLC Method Parameters for Celecoxib (Adaptable for this compound)
| Parameter | Condition | Reference |
| Column | C18 Reversed-Phase | [10] |
| Mobile Phase | Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection Wavelength | 220 nm | [10] |
| Retention Time (Celecoxib) | ~9.5 minutes | [10] |
Visualizations
Caption: HPLC Troubleshooting Workflow for this compound Analysis.
Caption: General Workflow for HPLC-Based Purity Assessment.
References
- 1. 4-Desmethyl-2-methyl Celecoxib | LGC Standards [lgcstandards.com]
- 2. selleckchem.com [selleckchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rjptonline.org [rjptonline.org]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. latamjpharm.org [latamjpharm.org]
- 10. metfop.edu.in [metfop.edu.in]
Validation & Comparative
Comparative Analysis of Desmethyl Celecoxib and Other COX-2 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Desmethyl Celecoxib and other prominent cyclooxygenase-2 (COX-2) inhibitors for researchers, scientists, and drug development professionals. This document offers an objective comparison of their performance, supported by available experimental data, to aid in research and development efforts.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
This compound is an analog of the well-known COX-2 inhibitor, Celecoxib.[1][2] Like its parent compound, it is a selective inhibitor of the COX-2 enzyme and exhibits anti-inflammatory properties.[1][2] This guide will compare the available data on this compound with other widely studied COX-2 inhibitors.
Quantitative Comparison of COX-2 Inhibitor Potency and Selectivity
The potency and selectivity of COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is a critical parameter, with a higher ratio indicating greater selectivity for COX-2. The following table summarizes the available data for this compound and other common COX-2 inhibitors.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| This compound | N/A | 32 | N/A | [1][2] |
| Celecoxib | 4000 - 15000 | 40 - 150 | 26 - 375 | [3] |
| Rofecoxib | >10000 | 18 - 27 | >370 - >555 | [3] |
| Etoricoxib | 1100 - 5500 | 1.1 - 5.5 | 1000 - 344 | [3] |
| Valdecoxib | 140000 | 5 | 28000 | [3] |
| Lumiracoxib | 3000 | 60 | 50 | [3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes. A direct head-to-head comparison in the same assay is ideal for the most accurate assessment. Currently, a publicly available COX-1 IC50 value for this compound from a comparable in vitro assay is not available, which precludes the calculation of its selectivity ratio.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate and compare COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)
This assay is a widely accepted method for determining the selectivity of COX inhibitors in a physiologically relevant environment.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into heparinized tubes.
-
COX-1 Inhibition (Thromboxane B2 Production):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Blood is allowed to clot at 37°C for 60 minutes to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) production. TXA2 is unstable and is measured as its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.
-
TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
COX-2 Inhibition (Prostaglandin E2 Production):
-
Aliquots of whole blood are pre-incubated with lipopolysaccharide (LPS; e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Following LPS stimulation, the blood is incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Arachidonic acid is added to initiate prostaglandin synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels in the plasma are quantified using a specific EIA or RIA.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by non-linear regression analysis of the concentration-response curves. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).
In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
This is a classic and widely used animal model to assess the acute anti-inflammatory activity of pharmacological agents.
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compound, a reference drug (e.g., Indomethacin or Celecoxib), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A sub-plantar injection of a 1% w/v solution of carrageenan in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after carrageenan administration (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume between the pre-injection and post-injection measurements. The percentage of inhibition of edema for each treatment group is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in COX-2 inhibitor research.
Caption: The COX-2 signaling pathway and the mechanism of action of COX-2 inhibitors.
Caption: A typical experimental workflow for the evaluation of novel COX-2 inhibitors.
Conclusion
This compound is a selective COX-2 inhibitor with a reported IC50 of 32 nM for the COX-2 enzyme.[1][2] While this indicates potent activity against the target enzyme, a complete comparative analysis is currently limited by the lack of publicly available data on its inhibitory activity against COX-1. A comprehensive understanding of its selectivity profile is essential for a thorough risk-benefit assessment. The established COX-2 inhibitors, such as Celecoxib, Rofecoxib, and Etoricoxib, have been extensively studied, providing a rich dataset for comparison. Further research is warranted to fully characterize the pharmacological profile of this compound and to establish its comparative efficacy and safety in preclinical and clinical settings. Researchers are encouraged to utilize standardized experimental protocols, such as the whole blood assay and the carrageenan-induced paw edema model, to generate robust and comparable data for novel COX-2 inhibitors.
References
Desmethyl Celecoxib: A Comparative Analysis of COX-2 Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Desmethyl Celecoxib's specificity for the cyclooxygenase-2 (COX-2) enzyme against its parent compound, Celecoxib, and another well-known COX-2 inhibitor, Rofecoxib. This analysis is supported by experimental data and detailed protocols to assist researchers in evaluating its potential as a selective COX-2 inhibitor.
Executive Summary
This compound, a metabolite of Celecoxib, demonstrates potent and selective inhibition of the COX-2 enzyme.[1][2] This guide synthesizes available in vitro data to compare its inhibitory activity with that of Celecoxib and Rofecoxib. While data on its COX-1 inhibition is limited, its high affinity for COX-2 suggests a favorable profile for research into selective anti-inflammatory pathways.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Celecoxib, and Rofecoxib against COX-1 and COX-2. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of COX-2 specificity. A higher selectivity index indicates greater specificity for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not Available | 32[1] | Not Available |
| Celecoxib | 15,000[3][4] | 40[3][4] | 375 |
| Rofecoxib | >100,000 (µM)[5] | 25 (µM)[5] | >4 |
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity is commonly performed using the Human Whole Blood Assay . This ex vivo method provides a physiologically relevant environment for assessing the activity of non-steroidal anti-inflammatory drugs (NSAIDs).
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2 in a human whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) in clotting whole blood. The coagulation cascade activates platelets, leading to COX-1-mediated TXB2 synthesis.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds (e.g., this compound, Celecoxib, Rofecoxib) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Heparin sodium salt solution.
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure:
For COX-1 Inhibition (TXB2 Production):
-
Aliquots of fresh whole blood are distributed into tubes.
-
Various concentrations of the test compound (or vehicle control) are added to the tubes.
-
The blood is allowed to clot by incubating at 37°C for 1 hour.
-
The tubes are then centrifuged to separate the serum.
-
The serum is collected and stored at -80°C until analysis.
-
The concentration of TXB2 in the serum is quantified using a specific EIA kit.
For COX-2 Inhibition (PGE2 Production):
-
Fresh whole blood is collected into tubes containing heparin to prevent clotting.
-
Aliquots of the heparinized blood are distributed into tubes.
-
Various concentrations of the test compound (or vehicle control) are added.
-
LPS is added to each tube to induce COX-2 expression and activity.
-
The blood is incubated at 37°C for 24 hours.
-
Following incubation, the samples are centrifuged to separate the plasma.
-
The plasma is collected and stored at -80°C until analysis.
-
The concentration of PGE2 in the plasma is quantified using a specific EIA kit.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of prostanoid production, is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Desmethyl Celecoxib and its Parent Compound, Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and its primary metabolite, Desmethyl Celecoxib (also known as Hydroxycelecoxib). The information presented is compiled from various studies to offer a comprehensive overview for researchers and professionals in the field of drug development.
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that undergoes extensive metabolism in the body.[1] The primary metabolic pathway involves the oxidation of the methyl group to form this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2] This initial metabolite is then further oxidized to Carboxycelecoxib.[1] Notably, both this compound and Carboxycelecoxib are considered pharmacologically inactive as COX-1 or COX-2 inhibitors.[2][3]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for both Celecoxib and its primary metabolite, this compound, in healthy human subjects following oral administration of Celecoxib.
| Pharmacokinetic Parameter | Celecoxib | This compound (Hydroxycelecoxib) |
| Peak Plasma Concentration (Cmax) | ~600-900 ng/mL (for a 200 mg dose)[3] | Data not consistently reported |
| Time to Peak Plasma Concentration (Tmax) | ~2-4 hours[4] | Data not consistently reported |
| Elimination Half-Life (t½) | ~11 hours[4] | Data not consistently reported |
| Apparent Volume of Distribution (Vd/F) | ~400 L[2] | Data not consistently reported |
| Apparent Plasma Clearance (CL/F) | ~30 L/hr[3] | Data not consistently reported |
Note: While methods for the simultaneous determination of Celecoxib and its metabolites in plasma have been developed, specific pharmacokinetic parameters for this compound are not widely reported in publicly available literature.
Experimental Protocols
The determination of the pharmacokinetic parameters for Celecoxib and its metabolites typically involves the following key experimental steps:
Study Design and Dosing
-
Subjects: Healthy human volunteers are typically recruited for pharmacokinetic studies.
-
Dosing: A single oral dose of Celecoxib (e.g., 200 mg) is administered to the subjects, often after an overnight fast.[4]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, and 48 hours post-dose).[5]
Sample Preparation
-
Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Extraction: Celecoxib and its metabolites are extracted from the plasma samples. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves the use of an organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol) to separate the compounds of interest from the plasma matrix.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material to selectively adsorb the analytes, which are then eluted with a suitable solvent.
-
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC): This is the most common analytical technique used for the separation and quantification of Celecoxib and its metabolites.
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used to elute the compounds from the column.
-
Detection:
-
UV Detection: The concentration of the analytes is determined by measuring their absorbance of ultraviolet light at a specific wavelength (e.g., 254 nm).
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, HPLC is often coupled with a mass spectrometer (LC-MS/MS). This allows for the precise identification and quantification of each compound based on its mass-to-charge ratio.
-
-
Pharmacokinetic Analysis
The plasma concentration-time data obtained from the analytical measurements are then used to calculate the various pharmacokinetic parameters using specialized software.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Desmethyl Celecoxib
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desmethyl Celecoxib, an analog of Celecoxib, requires stringent disposal procedures due to its inherent hazardous properties. This guide provides essential, step-by-step information for its safe management and disposal.
Safety and Hazard Profile
This compound is classified as a hazardous substance. Its Safety Data Sheet (SDS) highlights the following key hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, it is imperative to prevent its release into the environment.[1] The compound is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Quantitative Data Summary
| Condition | Reagent/Method | Duration | Temperature | Degradation of Celecoxib | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 80°C | Minimal Degradation Observed | [2] |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | Minimal Degradation Observed | [2] |
| Oxidative Stress | 5% Potassium Permanganate | 3 hours | 80°C | Degradation Observed | [2] |
| Photolytic Stress | UV light (254 nm) | 24 hours | Ambient | Degradation Observed | [2] |
| Thermal Stress | Dry Heat | 24 hours | 105°C | Minimal Degradation Observed | [2] |
| Long-term in Water | River Water | 36 weeks | Room Temperature | ~3% Degradation | [3][4] |
| Photochemical in Water | Irradiation at 254nm | Not Specified | Not Specified | Complete Degradation | [3][4] |
Experimental Protocols
Given the hazardous nature of this compound, on-site chemical degradation by laboratory personnel is not recommended without validated and specific protocols. The primary and mandated procedure for its disposal is through a licensed hazardous waste management company.
Recommended Disposal Protocol:
-
Segregation and Labeling:
-
Isolate this compound waste from non-hazardous laboratory waste.
-
Store it in a dedicated, clearly labeled, and sealed container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 170569-87-6
-
Hazard pictograms (e.g., harmful, environmental hazard).
-
-
-
Container Management:
-
Use a container that is chemically compatible with this compound and its solvent if in solution.
-
Ensure the container is in good condition and securely sealed to prevent leaks or spills.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, contract a licensed hazardous waste disposal company.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound being disposed of.
-
Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.
-
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met.
Disclaimer: This information is intended for guidance in a laboratory research setting. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
- 1. This compound|170569-87-6|MSDS [dcchemicals.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Desmethyl Celecoxib
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Desmethyl Celecoxib, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and dust. |
| Hand Protection | Protective gloves | Impervious gloves are recommended for all handling procedures. |
| Skin and Body Protection | Impervious clothing | To prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in areas with adequate ventilation. A respirator is necessary when engineering controls are insufficient or during emergency situations. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound. The following diagram outlines the procedural steps for safe handling, from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
Emergency Procedures: First Aid Measures
In the event of exposure to this compound, immediate action is critical. The following first aid measures should be taken[1]:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Storage and Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] Recommended storage conditions are -20°C for powder and -80°C when in solvent.[1]
Disposal: Dispose of waste and unused product in accordance with all applicable federal, state, and local environmental regulations.[1] It is considered very toxic to aquatic life with long-lasting effects, so release to the environment should be avoided.[1] Waste should be collected in a sealed container and disposed of at an approved waste disposal plant.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
